2-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)acetamide
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Description
2-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H13N3O3S and its molecular weight is 363.39. The purity is usually 95%.
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Biological Activity
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the molecular formula C19H13N3O3S and a molecular weight of approximately 373.39 g/mol. Its structure includes a dioxoisoindoline moiety linked to a thiazole ring via an acetamide group, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The phthalimide moiety is known to engage in hydrogen bonding with amino acid residues, while the thiazole ring facilitates π-π stacking interactions. These interactions can modulate protein activity, leading to diverse biological effects such as anticonvulsant and antimicrobial activities.
Anticonvulsant Activity
A study explored the anticonvulsant properties of derivatives related to this compound. The synthesized derivatives were evaluated in models such as maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizures. Results indicated that these compounds provided significant protection against seizures, suggesting their potential as anticonvulsants .
Antimicrobial Activity
Research has shown that compounds within this structural class exhibit noteworthy antimicrobial properties. For instance, derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that many compounds demonstrated significant antibacterial activity, particularly against Gram-positive bacteria .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 625 µg/mL |
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)acetamide | Escherichia coli | Not Active |
4-(1,3-Dioxoisoindolin-2-yl)-N-(4-thiazol-2-yl)benzamide | Pseudomonas aeruginosa | 1250 µg/mL |
Comparative Studies
Comparative studies have identified that the presence of substituents on the thiazole ring significantly influences the biological activity of these compounds. For example, the phenyl group on the thiazole enhances interaction capabilities compared to methyl or ethyl substitutions, potentially leading to improved efficacy against specific biological targets .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anticonvulsant Efficacy : In a controlled experiment involving mice, derivatives showed a marked decrease in seizure frequency when administered prior to inducing seizures via electrical stimulation .
- Antimicrobial Screening : A series of related compounds were synthesized and tested for their antibacterial properties. The study concluded that variations in substituents led to significant differences in antimicrobial potency .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-16(10-22-17(24)13-8-4-5-9-14(13)18(22)25)21-19-20-15(11-26-19)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBKSDVKQKXEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.